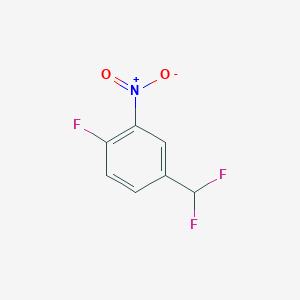

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

Descripción general

Descripción

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration of the aromatic ring followed by selective fluorination and difluoromethylation . The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nitration and Fluorination Sequence

A typical pathway begins with benzene derivatives, where nitration introduces the nitro group at position 2. Fluorination follows via electrophilic aromatic substitution, directed by the nitro group’s meta-directing effects. For example:

-

Nitration : Benzene reacts with nitric acid under acidic conditions to form nitrobenzene.

-

Fluorination : Fluorination agents (e.g., fluorine gas or fluorinating reagents like Selectfluor) introduce fluorine at position 1, guided by the nitro group’s meta-directing nature .

Difluoromethylation

The difluoromethyl group is introduced via alkylation or nucleophilic aromatic substitution. While direct methods are challenging due to the nitro group’s deactivating effects, analogs like difluoromethoxy nitrobenzene are synthesized using difluorochloromethane and nitrophenol under alkaline conditions with phase-transfer catalysts . This suggests a plausible route for difluoromethylation in related compounds.

Reaction Mechanisms

The compound’s reactivity is dictated by its substituents:

-

Nitro Group : A strong deactivating, meta-directing group. It reduces electron density at ortho/para positions, hindering electrophilic attacks but enabling nucleophilic substitutions under specific conditions.

-

Fluoro Group : Weakly deactivating (due to electronegativity) but ortho/para-directing. Its small size allows proximity effects in substitution reactions.

-

Difluoromethyl Group : Electron-withdrawing (via inductive effects) but less deactivating than nitro groups. Enhances stability in reactions involving electron-deficient systems.

Substitution Reactions

-

Nucleophilic Aromatic Substitution : The nitro group enables reactions at meta positions. For example, the difluoromethyl group may undergo displacement reactions with strong nucleophiles under high-temperature or basic conditions.

-

Electrophilic Aromatic Substitution : Fluorine’s ortho/para-directing nature facilitates further electrophilic attacks, though hindered by the nitro group’s deactivation.

Reduction Reactions

The nitro group can be reduced to an amino group, altering reactivity. For instance:

-

Reduction to Aminobenzene : Using reagents like hydrogen gas with catalysts (e.g., Pd/C), the nitro group becomes –NH2, which strongly activates the ring for subsequent substitutions .

Key Reaction Data

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a versatile intermediate in organic synthesis. The difluoromethyl and nitro groups facilitate various chemical transformations, allowing chemists to create a wide range of derivatives. For instance, it can undergo nucleophilic aromatic substitution reactions where the fluorine atom can be replaced by other functional groups, expanding its utility in synthesizing pharmaceuticals and agrochemicals.

Reactivity and Functionalization

- The nitro group can be reduced to an amino group under specific conditions, making it possible to modify the compound further for targeted applications. Additionally, the difluoromethyl group enhances lipophilicity, which can improve the compound's interaction with biological membranes .

Biological Research

Potential Biological Activity

- Research has indicated that 4-(difluoromethyl)-1-fluoro-2-nitrobenzene may exhibit interesting biological properties. Studies are ongoing to evaluate its interactions with biomolecules, which could lead to the development of new therapeutic agents. The compound's unique electronic properties due to the presence of fluorine atoms may influence its biological activity, making it a candidate for drug discovery efforts.

Pharmaceutical Development

- The compound is being explored for its potential use in drug development. Its ability to modulate biological pathways through selective interactions with proteins makes it a promising candidate in medicinal chemistry . The incorporation of difluoromethyl groups into drug candidates has been shown to enhance metabolic stability and bioavailability .

Industrial Applications

Advanced Material Development

- In industrial contexts, this compound is utilized in developing advanced materials with specific properties such as increased stability and reactivity. These materials can be important in various applications, including coatings, polymers, and specialty chemicals .

Process Chemistry

- The compound plays a role in process chemistry, particularly in the late-stage difluoromethylation of complex molecules. This application is significant for synthesizing pharmaceuticals where precise control over fluorination is required .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of derivatives | Demonstrated successful nucleophilic substitution reactions leading to various functionalized products. |

| Study B | Biological activity assessment | Identified potential interactions with specific enzymes, suggesting avenues for drug development. |

| Study C | Material science application | Developed new polymer composites incorporating this compound, showing enhanced thermal stability. |

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)-1-fluoro-2-nitrobenzene

- 4-(Difluoromethyl)-1-chloro-2-nitrobenzene

- 4-(Difluoromethyl)-1-fluoro-2-aminobenzene

Comparison: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the aromatic ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For instance, the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Actividad Biológica

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS No. 61324-89-8) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by a difluoromethyl group and a nitro substituent, suggests potential biological activities that warrant detailed exploration.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H4F3NO2

- Molecular Weight : 201.11 g/mol

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit enhanced biological properties due to their unique electronic and steric effects. The biological activity of this compound is primarily associated with its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that fluorinated aromatic compounds can possess significant antimicrobial properties. The introduction of fluorine atoms can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes.

- Case Study : A study evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound, against a range of bacterial strains. Results indicated that compounds with fluorinated substituents demonstrated improved activity compared to their non-fluorinated counterparts, suggesting a correlation between fluorination and increased antimicrobial potency .

Anticancer Activity

Fluorinated compounds have also been investigated for their potential as anticancer agents. The presence of nitro groups in aromatic compounds has been linked to cytotoxic effects on cancer cells.

- Research Findings : In vitro studies have shown that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature imparted by the difluoromethyl group may facilitate membrane penetration, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction within cells, generating reactive intermediates that contribute to oxidative stress and subsequent cell death.

- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Propiedades

IUPAC Name |

4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPIQVYGOJQOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606564 | |

| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-89-8 | |

| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.